molecular formula C7H4FNO4 B142247 2-Fluoro-5-nitrobenzoic acid CAS No. 7304-32-7

2-Fluoro-5-nitrobenzoic acid

Cat. No. B142247
CAS RN: 7304-32-7
M. Wt: 185.11 g/mol
InChI Key: ICXSHFWYCHJILC-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrobenzoic acid is a compound that has not been directly studied in the provided papers. However, related compounds with similar functional groups have been investigated for their potential as building blocks in the synthesis of various heterocyclic compounds, which are of significant importance in drug discovery .

Synthesis Analysis

The synthesis of related fluorinated nitrobenzoic acid derivatives has been described. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the preparation of substituted nitrogenous heterocycles . Another synthesis process described is for 5-fluoro-2-nitrobenzotrifluoride, which was achieved in a continuous-flow millireactor system, demonstrating the potential for safer and more efficient protocols in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as single-crystal X-ray diffraction . This technique provides unambiguous confirmation of the molecular structure, which is crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of similar fluorinated nitro compounds has been explored in various chemical reactions. For example, 4-fluoro-3-nitrobenzoic acid has been used to synthesize substituted 2-aminomethylbenzimidazoles through a series of reactions involving amines and reduction . Additionally, 2-fluoro-5-nitroaniline has been used to synthesize 5-nitrobenzoxazole derivatives, showcasing the reactivity of the fluorine and nitro groups in intramolecular cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated nitro compounds are influenced by the presence of the fluorine and nitro groups. These groups can affect the acidity, redox properties, and magnetic properties of the compounds. For instance, the introduction of fluorine atoms into the benzene ring enhances the acidity of benzimidazolyl-substituted nitronyl nitroxides by more than five orders of magnitude . The redox properties of these compounds have been studied using cyclic voltammetry, revealing reversible oxidation and quasi-reversible reduction processes .

Scientific Research Applications

Role in Peptidomimetics

2-Fluoro-5-nitrobenzoic acids are also employed in the solid-phase synthesis of peptidomimetics. These compounds are designed to mimic the structure and function of peptides and are used in various therapeutic applications. The peptidomimetic types synthesized from 2-fluoro-5-nitrobenzoic acids have shown that transannular hydrogen bonds stabilize β-turn conformations, which are crucial in protein-protein interactions (Jiang & Burgess, 2002).

Synthesis of Heterocyclic Cores

Additionally, 2-fluoro-5-nitrobenzoic acid is utilized in the synthesis of various heterocyclic cores. The compound is reacted with aldehydes, isonitriles, and primary amines to afford diverse biologically relevant heterocyclic structures such as indazolinones, benzazepines, and benzoxazepines (Tempest et al., 2001).

Safety and Hazards

2-Fluoro-5-nitrobenzoic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection .

Future Directions

2-Fluoro-5-nitrobenzoic acid may be used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones, via the nucleophilic aromatic substitution (SNAr) of fluorine in this compound with the OH of various 2-aminophenols on solid support . It may also be used in the synthesis of substituted dibenzazocines on solid support, via SNAr of fluorine in this compound with the OH function of the immobilized polysubstituted phenols .

Mechanism of Action

Target of Action

2-Fluoro-5-nitrobenzoic acid is a benzoic acid derivative with substituents of a fluorine and a nitro-group at 2- and 5-positions . It is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile . This suggests that the compound’s primary targets could be these specific functional groups in biological systems.

Mode of Action

The compound interacts with its targets through a reaction known as the Ugi reaction . This is a four-component coupling reaction involving an aldehyde, an amine, an isocyanide, and a carboxylic acid, leading to the formation of a bis-amide . In this case, the this compound provides the carboxylic acid component of the reaction .

Biochemical Pathways

The ugi product formed by the reaction of this compound with its targets could potentially interfere with various biochemical pathways, depending on the specific nature of the aldehyde, isonitrile, and amine involved in the reaction .

Result of Action

The result of the action of this compound is the formation of a Ugi product . This product could have various molecular and cellular effects, depending on its specific structure and the biological context in which it is formed .

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For example, the efficiency of the Ugi reaction may depend on factors such as temperature, pH, and the presence of certain catalysts . .

properties

IUPAC Name

2-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXSHFWYCHJILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299880
Record name 2-Fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7304-32-7
Record name 7304-32-7
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Record name 2-Fluoro-5-nitrobenzoic acid
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Record name 2-Fluoro-5-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-Fluoro-5-nitrobenzoic acid a valuable starting material in heterocyclic synthesis?

A: this compound possesses multiple reactive sites making it ideal for synthesizing diverse heterocyclic compounds. Its structure allows for easy functionalization and incorporation into complex molecules. For instance, it serves as a key synthon in solid-phase synthesis of various heterocycles like benzimidazoles, benzotriazoles, and benzodiazepines. [, ] The presence of chlorine, fluorine, and nitro groups allows for diverse chemical transformations, leading to a wide array of substituted derivatives.

Q2: Can you provide an example of how this compound is employed in the development of potential therapeutic agents?

A: Research highlights the use of this compound in synthesizing 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones, a class of compounds with potential therapeutic applications. [] The synthesis utilizes solid-phase methodology with polystyrene resin, allowing for efficient production and diverse substitutions at specific positions. This approach enables the exploration of structure-activity relationships and paves the way for developing new drug candidates within this chemical class.

Q3: Beyond its role in synthesizing complex molecules, are there other interesting applications of this compound?

A: Interestingly, this compound has been explored in the formation of co-crystals with caffeine. [] This research investigated the structural and mechanical properties of these co-crystals, highlighting the influence of intermolecular interactions on their behavior. Such studies contribute to understanding the solid-state properties of pharmaceutical materials, which can impact their formulation and delivery.

Q4: Are there any limitations or challenges associated with using this compound in synthesis?

A: While versatile, this compound does present some limitations. For example, researchers observed limitations in synthesizing an 8-membered benzodiazocine cycle using this starting material. [] This suggests that the reactivity and spatial constraints imposed by the molecule might affect the feasibility of forming certain ring systems.

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